(4Z)-2-(4-tert-butylphenyl)-4-(3,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a tert-butylphenyl group and a dimethoxyphenylmethylidene group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step may involve Friedel-Crafts alkylation or other suitable methods.
Attachment of the dimethoxyphenylmethylidene group: This can be done through a condensation reaction with the appropriate aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, acids, or bases can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential in treating various diseases. The compound’s unique structure may allow it to interact with specific biological targets.
Industry
In the industrial sector, (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(4-METHYLPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(4-ETHYLPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the dimethoxyphenylmethylidene group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(4Z)-2-(4-tert-butylphenyl)-4-[(3,4-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H23NO4/c1-22(2,3)16-9-7-15(8-10-16)20-23-17(21(24)27-20)12-14-6-11-18(25-4)19(13-14)26-5/h6-13H,1-5H3/b17-12- |
InChI Key |
KSDNDVAZEXKIMZ-ATVHPVEESA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=C(C=C3)OC)OC)/C(=O)O2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC)OC)C(=O)O2 |
Origin of Product |
United States |
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